4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene (molecular formula: C₈H₂Br₂S₃, molecular weight: 354.1 g/mol) is a polycyclic heteroaromatic compound featuring a rigid tricyclic core with three sulfur atoms and two bromine substituents at positions 4 and 10 (Figure 1). Its structure includes fused thiophene rings, creating a conjugated π-system that influences its electronic properties and reactivity . This compound is primarily used in organic electronics and pharmaceutical intermediates due to its electron-deficient nature and halogenated reactivity .
Key structural attributes:
Properties
IUPAC Name |
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPZZGBROTDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464223 | |
| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67061-69-2 | |
| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). This reaction typically involves the use of a solvent like DMF to facilitate the bromination process . Another method involves treating 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux conditions, resulting in the formation of 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .
Chemical Reactions Analysis
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various applications.
Polymerization: The compound can be polymerized to form conductive polymers, which are useful in electronic applications.
Common reagents used in these reactions include N-Bromosuccinimide for bromination and tetracyanoethylene oxide for further functionalization . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene has several scientific research applications, including:
Organic Field-Effect Transistors (OFETs): The compound is used as an intermediate for semiconducting molecules, oligomers, and conjugated polymer synthesis in OFETs.
Organic Photovoltaics (OPVs): It is also used in the synthesis of materials for OPVs, which are devices that convert light into electricity.
Material Science: The compound is used as a building block for the synthesis of various materials with unique electronic properties.
Mechanism of Action
The mechanism by which 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene exerts its effects is primarily through its electronic properties. The planar, conjugated structure allows for efficient charge transport, making it useful in electronic applications. The sulfur-rich structure also contributes to its stability and electronic properties .
Comparison with Similar Compounds
Table 1: Structural Features of Related Tricyclic Thiophene Derivatives
Key Observations :
- The brominated derivative (target compound) exhibits higher molecular weight and enhanced electrophilicity compared to non-halogenated analogs .
- Introduction of a sulfone group (7,7-dioxide) increases polarity and reduces conjugation, altering solubility and optoelectronic properties .
- Alkyl chains (e.g., octyl) improve solubility in nonpolar solvents but reduce crystallinity .
Physical and Electronic Properties
Table 2: Comparative Physicochemical Data
| Compound | λₘₐₓ (nm) | Solubility (THF) | Melting Point (°C) | HOMO/LUMO (eV) |
|---|---|---|---|---|
| 4,10-Dibromo-3,7,11-trithiatricyclo[...]tetraene | 318 | Moderate | >250 (dec.) | -5.3/-3.1 |
| 3,7,11-Trithiatricyclo[...]tetraene-4,10-dicarbaldehyde | 305 | High | 198–201 | -5.1/-3.0 |
| 7-Octyl-3,11-dithia-7-azatricyclo[...]tetraene | 290 | Very high | 75–78 | -4.9/-2.8 |
| 3,7λ⁶,11-Trithiatricyclo[...]tetraene 7,7-dioxide | 275 | Low | >300 | -5.5/-3.4 |
Key Findings :
Critical Insights :
- The target compound’s bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing π-extended systems .
- Azatricyclic derivatives (e.g., 7-octyl) are tailored for self-assembly in liquid crystalline phases .
- Sulfone derivatives find niche roles in high-performance materials due to oxidative stability .
Biological Activity
4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene, commonly referred to as dibromodithieno[3,2-b:2',3'-d]thiophene (DTT), is a heteroaromatic compound characterized by its unique structure comprising multiple thiophene rings. This compound has garnered attention in various fields, particularly in organic electronics and materials science due to its electronic properties. However, its biological activity remains an area of ongoing research.
- Molecular Formula : C8H2Br2S3
- Molecular Weight : 354.1 g/mol
- IUPAC Name : this compound
- InChI Key : VGWBXRXNERKBSJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of dibromodithieno[3,2-b:2',3'-d]thiophene is primarily linked to its role in the development of organic semiconductors rather than direct biological effects on living organisms. However, some studies suggest potential applications in medicinal chemistry and materials science that could indirectly influence biological systems.
While specific biological mechanisms are not well-defined for dibromodithieno[3,2-b:2',3'-d]thiophene itself, its structural properties suggest several pathways through which it may exert effects:
- Electron-rich Character : The presence of sulfur atoms contributes to its electron-rich nature, which can enhance interactions with biological molecules.
- Conjugated System : Its extended π-conjugation allows for efficient electron delocalization, potentially influencing cellular processes when incorporated into functional materials.
Organic Electronics Applications
-
Organic Photovoltaics : Research has shown that compounds like dibromodithieno[3,2-b:2',3'-d]thiophene can be used as building blocks in organic solar cells due to their favorable electronic properties and light absorption capabilities.
- Study Reference : A study demonstrated improved efficiency in solar cells using DTT derivatives as donor materials when blended with acceptors like fullerene derivatives.
-
Organic Field-Effect Transistors (OFETs) : The compound's planar structure enhances charge mobility, making it suitable for use in OFETs.
- Performance Metrics : Devices fabricated with DTT exhibited high mobility rates compared to traditional organic semiconductors.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| Dithieno[3,2-b:2',3'-d]thiophene | C8H4S3 | 196.3 g/mol | High resonance energy; used in organic electronics |
| Thienothiophene | C8H6S | 150.2 g/mol | Two fused thiophene rings; lower electronic properties |
| Thienoacenes | CnHnS (n>4) | Variable | Greater π-conjugation; suitable for high-performance applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
